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Compound of Interest

Compound Name: 2-Isopropyl-4-methoxyaniline

Cat. No.: B048298 Get Quote

For Research, Scientific, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a

plausible synthetic route for 2-Isopropyl-4-methoxyaniline (CAS No. 114650-46-3). Due to

the limited availability of published experimental data, this document primarily presents

predicted spectroscopic values derived from computational analyses and established principles

of organic chemistry. These predictions offer a robust framework for the characterization and

synthesis of this compound.

Physicochemical Properties
Property Value

Molecular Formula C₁₀H₁₅NO

Molecular Weight 165.23 g/mol

IUPAC Name 2-Isopropyl-4-methoxyaniline

CAS Number 114650-46-3

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Isopropyl-4-methoxyaniline. These values are

based on computational modeling and analysis of similar molecular structures.[1]
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Predicted ¹H and ¹³C NMR Data[1]
Solvent: CDCl₃ (assumed) Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR (assumed)

Atom Assignment
Predicted ¹H
Chemical Shift
(ppm)

Multiplicity
Predicted ¹³C
Chemical Shift
(ppm)

Aromatic C1-NH₂ - - ~140.0

Aromatic C2-

CH(CH₃)₂
- - ~135.0

Aromatic C3-H ~6.7 Doublet ~115.0

Aromatic C4-OCH₃ - - ~152.0

Aromatic C5-H ~6.6 Doublet of Doublets ~113.0

Aromatic C6-H ~6.8 Doublet ~117.0

-OCH₃ ~3.75 Singlet ~55.5

-CH(CH₃)₂ ~3.3 Septet ~27.0

-CH(CH₃)₂ ~1.2 Doublet ~22.5

Predicted Key IR Absorption Bands[1]
Functional Group Vibration Mode

Predicted Wavenumber
(cm⁻¹)

Primary Amine (-NH₂) N-H Stretch 3350-3500 (two bands)

Primary Amine (-NH₂) N-H Bend ~1600

Aromatic Ring C-H Stretch >3000

Isopropyl & Methoxy C-H Stretch <3000

Aromatic Ring C=C Stretch 1500-1620

Aryl-alkyl Ether C-O Stretch
Strong band, region not

specified
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Predicted High-Resolution Mass Spectrometry (HRMS)
and MS/MS Fragmentation[1]

Parameter Predicted Value

Monoisotopic Mass 165.115364 Da

Parent Ion [M+H]⁺ m/z 166

Predicted Major Fragment Ions from [M+H]⁺:

Predicted Fragment (m/z) Neutral Loss
Proposed Structure of
Fragment

151 -•CH₃ (15 Da) [M+H - CH₃]⁺

136 -CH₂O (30 Da) [M+H - CH₂O]⁺

123 -C₃H₇ (43 Da) Protonated 4-methoxyaniline

108 -C₃H₇, -•CH₃ (58 Da total)
Fragment from m/z 123 losing

a methyl radical

Experimental Protocols
While specific experimental data for 2-Isopropyl-4-methoxyaniline is not widely published, a

plausible synthetic route involves a multi-step process starting from 2-isopropylphenol.[1] The

characterization would follow standard spectroscopic techniques.

Synthesis of 2-Isopropyl-4-methoxyaniline
This proposed synthesis involves three main steps: nitration of the starting material,

methylation of the hydroxyl group, and subsequent reduction of the nitro group to form the final

aniline product.[1]

Caption: Proposed synthetic pathway for 2-Isopropyl-4-methoxyaniline.

Step 1: Nitration of 2-Isopropylphenol
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Cool a mixture of 2-isopropylphenol in a suitable solvent (e.g., dichloromethane) in an ice

bath.

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining

a low temperature.

After the addition is complete, allow the reaction to stir until completion, monitored by Thin

Layer Chromatography (TLC).

Work up the reaction by quenching with water and extracting the product with an organic

solvent.

Purify the resulting 2-isopropyl-4-nitrophenol by column chromatography.

Step 2: Methylation of 2-Isopropyl-4-nitrophenol

Dissolve 2-isopropyl-4-nitrophenol in a polar aprotic solvent such as acetone or acetonitrile.

Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).

Heat the mixture to reflux and monitor the reaction by TLC.

After completion, filter the solid and evaporate the solvent.

Purify the crude 1-isopropyl-2-methoxy-4-nitrobenzene by recrystallization or column

chromatography.

Step 3: Reduction of 1-Isopropyl-2-methoxy-4-nitrobenzene

Dissolve the nitro compound in a solvent like ethanol or ethyl acetate.

Perform the reduction, for instance, by adding iron powder and hydrochloric acid and heating

the mixture.[1]

Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C)

catalyst can be employed.

Upon completion, neutralize the reaction mixture and extract the product.
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Purify the final product, 2-Isopropyl-4-methoxyaniline, by vacuum distillation or column

chromatography.

Spectroscopic Analysis Workflow
The following workflow outlines the standard procedures for obtaining the spectroscopic data

after the synthesis and purification of the target compound.

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy:

Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Process the data to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

For a liquid sample, place a drop between two potassium bromide (KBr) plates to create a

thin film.

For a solid sample, mix a small amount with KBr powder and press into a pellet.

Obtain the infrared spectrum using an FTIR spectrometer.

Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the solution into a high-resolution mass spectrometer, for example, using an

electrospray ionization (ESI) source.
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Acquire the mass spectrum to determine the accurate mass of the molecular ion.

If required, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain

fragmentation data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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